molecular formula C23H33ClN4O4 B12374773 Pomalidomide-5-C10-NH2 hydrochloride

Pomalidomide-5-C10-NH2 hydrochloride

Cat. No.: B12374773
M. Wt: 465.0 g/mol
InChI Key: DIKVPOWBHZTVTH-UHFFFAOYSA-N
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Description

Pomalidomide-5-C10-NH2 hydrochloride is a compound derived from Pomalidomide, which is known for its role as a cereblon (CRBN) ligand. This compound is primarily used in the recruitment of CRBN protein and can be connected to a protein ligand via a linker to form PROTAC (Proteolysis Targeting Chimeras) .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C10-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include coupling agents and suitable solvents. The reaction conditions are typically controlled to ensure high yield and purity .

Major Products Formed

The major product formed from these reactions is the PROTAC molecule, which is used for targeted protein degradation .

Scientific Research Applications

Pomalidomide-5-C10-NH2 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in the synthesis of PROTAC molecules.

    Biology: Facilitates the recruitment of CRBN protein, which is crucial for protein degradation.

    Medicine: Investigated for its potential in treating various diseases, including cancer.

    Industry: Used in the development of new therapeutic agents

Mechanism of Action

Pomalidomide-5-C10-NH2 hydrochloride exerts its effects by acting as a cereblon (CRBN) ligand. It facilitates the recruitment of CRBN protein, which is involved in the ubiquitination and subsequent degradation of target proteins. This mechanism is crucial for the formation of PROTAC molecules, which are used for targeted protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5-C10-NH2 hydrochloride is unique due to its specific role as a CRBN ligand and its application in the synthesis of PROTAC molecules. This makes it a valuable tool in targeted protein degradation research .

Properties

Molecular Formula

C23H33ClN4O4

Molecular Weight

465.0 g/mol

IUPAC Name

5-(10-aminodecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C23H32N4O4.ClH/c24-13-7-5-3-1-2-4-6-8-14-25-16-9-10-17-18(15-16)23(31)27(22(17)30)19-11-12-20(28)26-21(19)29;/h9-10,15,19,25H,1-8,11-14,24H2,(H,26,28,29);1H

InChI Key

DIKVPOWBHZTVTH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCN.Cl

Origin of Product

United States

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